

Herqueilenone A: A Technical Guide to its Natural Source, Origin, and Biosynthesis

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Compound of Interest

Compound Name: *Herqueilenone A*

Cat. No.: *B15596194*

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Abstract

Herqueilenone A is a structurally unique secondary metabolite, distinguished by its rearranged benzoquinone-chromanone scaffold.^[1] This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthetic origin of **Herqueilenone A**. All available quantitative data has been compiled, and detailed experimental protocols for its discovery are presented. This document aims to serve as a foundational resource for researchers interested in the chemistry, biosynthesis, and potential therapeutic applications of this novel natural product.

Natural Source and Origin

Herqueilenone A is a fungal metabolite produced by the strain *Penicillium herquei* FT729.^[1] This specific strain was isolated from a soil sample collected from a volcanic region on the Big Island of Hawaii, highlighting a unique ecological niche for the producing organism.^[1]

Isolation and Characterization

The isolation of **Herqueilenone A** was reported as part of a broader investigation into the secondary metabolites of *Penicillium herquei* FT729. While specific quantitative yields for **Herqueilenone A** were not provided in the primary literature, the general methodology for its extraction and purification has been documented.

Fungal Cultivation and Extraction

Table 1: Fungal Cultivation and Extraction Parameters

Parameter	Value/Description
Fungal Strain	Penicillium herquei FT729
Culture Medium	Potato Dextrose Agar (PDA) for initial isolation
Fermentation	Static liquid culture
Incubation Time	Not specified for Herqueilenone A isolation
Extraction Solvent	Not explicitly detailed for Herqueilenone A

Experimental Protocols

The following protocols are based on the general methodologies described for the isolation of compounds from *Penicillium herquei* FT729.

Fungal Culture:

- The fungal strain *Penicillium herquei* FT729 was cultured on Potato Dextrose Agar (PDA) medium for initial growth and isolation.
- For secondary metabolite production, the fungus was grown in static liquid cultures. The exact composition of the liquid medium and the duration of the fermentation were not specified in the context of **Herqueilenone A**'s isolation.

Extraction and Fractionation:

- The fungal biomass and culture broth were harvested.
- A solvent extraction was performed to obtain a crude extract containing a mixture of secondary metabolites.
- The crude extract was then subjected to chromatographic separation techniques to isolate individual compounds. This typically involves multiple steps of column chromatography using different stationary and mobile phases.

Structure Elucidation: The structure of **Herqueilenone A** was determined through extensive spectroscopic analysis, including:

- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity and stereochemistry of the molecule.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
- Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations: These calculations were used to support the structural assignment.[1]
- Electronic Circular Dichroism (ECD) Calculations: ECD calculations were employed to determine the absolute configuration of the molecule.[1]

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for **Herqueilenone A** has been proposed, suggesting its origin from polyketide precursors.[1] The pathway likely involves a series of enzymatic reactions, including cyclizations, rearrangements, and redox transformations, to assemble the complex benzoquinone-chromanone core.



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References

1. Herqueilenone A, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain *Penicillium herquei* FT729 - PubMed

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